molecular formula C15H18ClN3 B6437365 5-chloro-4,6-dimethyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2549021-14-7

5-chloro-4,6-dimethyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B6437365
CAS No.: 2549021-14-7
M. Wt: 275.77 g/mol
InChI Key: ZLSRESQTZPASFO-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 5, methyl groups at positions 4 and 6, and a fused octahydrocyclopenta[c]pyrrole moiety at position 2. This compound is structurally complex due to its bicyclic substituent and stereochemical considerations, making it a candidate for pharmaceutical and materials science research .

Properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-5-chloro-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3/c1-9-13(6-17)15(18-10(2)14(9)16)19-7-11-4-3-5-12(11)8-19/h11-12H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSRESQTZPASFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CC3CCCC3C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyridine-3-carbonitrile derivatives, particularly in the positioning of substituents and core functional groups. Below is a detailed comparison based on synthesis, reactivity, and applications:

Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives

Compound Name Key Substituents Synthesis Method Key Properties/Applications Reference
5-Chloro-4,6-dimethyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile 5-Cl, 4,6-diCH₃, 2-octahydrocyclopenta[c]pyrrole Not explicitly detailed in evidence Potential pharmacological activity (inferred)
2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPD-1–CAPD-4) 2-alkoxy, 4-aryl, 7-arylidenyl Cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile High functionalization; material science applications
4,6-Dimethyl-2-(phenylamino)pyridine-3-carbonitrile (3a) 2-phenylamino, 4,6-diCH₃ Reaction of 2-chloropyridine with aniline High yield (87%); medicinal chemistry applications
4,6-Diamino-2-(methylselanyl)pyridine-3-carbonitrile (3) 2-SeCH₃, 4,6-NH₂ Reaction of sodium selenolate with methyl iodide Low yield (19–52%); selenopyridine synthesis
5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 5-Cl, 4,6-diCH₃, 2-oxo Not explicitly detailed ChemSpider ID 2061897; commercial availability (95% purity)

Key Observations

This bicyclic group may enhance binding affinity in biological systems . Chloro and methyl groups at positions 5, 4, and 6 are common across analogs, suggesting these substituents stabilize the pyridine core and modulate electronic properties .

Synthetic Efficiency: CAPD derivatives are synthesized via cyclocondensation with sodium alkoxide, achieving moderate to high functionalization . In contrast, selenopyridines (e.g., compound 3) exhibit lower yields due to competing diselenide formation .

Material Science: CAPD derivatives are explored for optoelectronic applications owing to their conjugated arylidenyl groups . The target compound’s bicyclic substituent may confer unique pharmacokinetic properties, though experimental data are lacking in the provided evidence.

Contradictions and Limitations

  • While CAPD derivatives emphasize synthetic versatility, their biological relevance is underexplored compared to phenylamino analogs .

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